BenchChemオンラインストアへようこそ!

Ginkgolide A (Standard)

Anxiolytic drug discovery GABAA receptor pharmacology Elevated plus-maze behavioral assay

Ginkgolide A (CAS 15291-75-5) is the only ginkgolide with demonstrated dual NMDA/AMPA receptor inhibition and in vivo anxiolytic efficacy without sedation—a pharmacological profile absent in GB, GC, GJ, and bilobalide. With 6.7-fold higher oral bioavailability than ginkgolide B and cerebroprotection at half the dose (50 vs 100 mg/kg s.c.), this analytical standard uniquely supports Alzheimer's neuroprotection, ischemic stroke mechanism studies, and non-sedating anxiolytic drug discovery. Essential as a certified reference material for SAR studies, LC-MS/MS bioanalytical method validation, and QC release testing of ginkgo-derived formulations. Substituting congener standards risks invalidating experimental conclusions.

Molecular Formula C20H24O9
Molecular Weight 408.4 g/mol
Cat. No. B15620150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinkgolide A (Standard)
Molecular FormulaC20H24O9
Molecular Weight408.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15?,17?,18?,19-,20-/m1/s1
InChIKeyFPUXKXIZEIDQKW-FTFMYPOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginkgolide A (Standard) – PAF Antagonist Diterpene Lactone Reference Material for Ginkgo Biloba Research and Analytical Method Validation


Ginkgolide A (CAS 15291-75-5; BN 52020) is a C20 diterpene trilactone with a unique cage structure incorporating a tert-butyl group, isolated from Ginkgo biloba L. leaves [1]. It belongs to the ginkgolide class of platelet-activating factor (PAF) receptor antagonists, alongside ginkgolides B, C, J, K, and the related terpene lactone bilobalide [2]. As an analytical standard (typically ≥98% purity by HPLC), Ginkgolide A serves as a certified reference material for quantification, quality control, and method validation in ginkgo-derived phytopharmaceutical research . Beyond its role as a reference standard, Ginkgolide A exhibits a multi-target pharmacological profile encompassing PAF receptor antagonism, glycine receptor (GlyR) channel blockade, GABAA receptor antagonism, and dual NMDA/AMPA receptor inhibition—a breadth of receptor engagement that distinguishes it from other ginkgolide congeners [2][3].

Why Ginkgolide A Cannot Be Substituted with Ginkgolide B, C, J, or Bilobalide in Research and Analytical Applications


Ginkgolides A, B, C, and J share a common diterpene trilactone cage scaffold, yet their hydroxylation patterns on the C1, C3, and C7 positions dictate profound differences in receptor selectivity, pharmacokinetic behavior, and in vivo efficacy [1]. Ginkgolide A (containing two secondary hydroxyl groups at C1 and C10, with no hydroxyl at C2) occupies a unique position in the structure-activity landscape: it is the only ginkgolide that demonstrates anxiolytic activity in vivo, the only one documented to inhibit both NMDA and AMPA glutamate receptors, and—critically for oral formulation development—displays a 6.7-fold higher absolute oral bioavailability compared to the more potent PAF antagonist ginkgolide B in fasted animal models [2][3][4]. Furthermore, ginkgolides C and J lack neuroprotective efficacy entirely in focal cerebral ischemia, while GA and GB are both active but at different dose thresholds [5]. These pharmacodynamic and pharmacokinetic divergences mean that no single ginkgolide can serve as a surrogate for another in mechanistic studies, bioanalytical method development, or therapeutic lead optimization. Substituting Ginkgolide A with a related congener without accounting for these differentials risks invalidating experimental conclusions and misdirecting procurement decisions.

Ginkgolide A Evidence Guide: Quantified Differentiation Against Ginkgolide B, C, J, and Bilobalide


Anxiolytic Activity Is Unique to Ginkgolide A Among All Ginkgolides and Bilobalide

Ginkgolide A (1–2 mg/kg, p.o., daily) produced a statistically significant anxiolytic-like effect in the mouse elevated plus-maze test, with maximal effect observed by the fifth administration [1]. In the same study, ginkgolide B, ginkgolide C, and bilobalide produced no anxiolytic-like effects at any tested dose [1]. Additionally, unlike the full Ginkgo biloba extract (EGb 761), ginkgolide A did not suppress motor activity or induce sedation at anxiolytic doses (up to 20 mg/kg), indicating a favorable side-effect profile relative to both the extract and benzodiazepine comparators [1].

Anxiolytic drug discovery GABAA receptor pharmacology Elevated plus-maze behavioral assay Benzodiazepine-sparing anxiolysis

Oral Bioavailability of Ginkgolide A Exceeds That of Ginkgolide B by 6.7-Fold in Fasted State

In a direct pharmacokinetic comparison in beagle dogs, the absolute oral bioavailability (free form of prototype ginkgolides) of Ginkgolide A was 34.8% in fasted animals versus only 5.2% for Ginkgolide B—a 6.7-fold difference [1]. Under fed conditions, both compounds showed improved absorption (GA: 78.6%; GB: 17.0%), but the GA:GB bioavailability ratio remained substantial at 4.6-fold [1]. In human pharmacokinetic studies with oral YinXing-TongZhi tablets, the apparent oral bioavailability of ginkgolides A and B was mostly >100%, while ginkgolides C and J achieved only 6–15%, establishing GA and GB as the high-exposure ginkgolides, with GA having the pharmacokinetic advantage of approximately 7-fold higher absolute bioavailability than GB in the preclinical model [2].

Oral bioavailability Pharmacokinetics Preclinical formulation Beagle dog model Food effect

Ginkgolide A Achieves Cerebroprotection at Half the Effective Dose of Ginkgolide B in Focal Cerebral Ischemia

In the mouse model of permanent focal cerebral ischemia (middle cerebral artery occlusion), Ginkgolide A at 50 mg/kg (s.c.) significantly reduced infarct area, whereas Ginkgolide B required 100 mg/kg (s.c.) to achieve comparable cerebroprotection—a 2-fold dose differential [1]. Critically, ginkgolides C and J showed no cerebroprotective effect in the same model at any dose tested [1]. Pre-treatment 60 minutes before ischemia was the protocol for both GA and GB, confirming the dose comparison was conducted under identical experimental conditions [1].

Neuroprotection Focal cerebral ischemia Stroke model Middle cerebral artery occlusion In vivo pharmacology

Ginkgolide A Is the Only Ginkgolide Demonstrated to Inhibit Both NMDA and AMPA Glutamate Receptors

Using receptor-selective agonists in mouse primary cortical neurons, Ginkgolide A was demonstrated to inhibit both NMDA receptor-mediated and AMPA receptor-mediated currents, a dual glutamatergic profile not reported for ginkgolides B, C, J, or bilobalide [1]. GA attenuated amyloid-β (Aβ)-induced abnormal depolarization and prevented Aβ-induced c-Jun N-terminal kinase (JNK) phosphorylation in cortical neurons, positioning it as a potential memantine-like agent for Alzheimer's disease research [1]. This dual glutamate receptor pharmacology is distinct from the well-characterized PAF receptor and glycine receptor activities shared (to varying degrees) by all ginkgolides .

Alzheimer's disease NMDA receptor antagonist AMPA receptor Memantine comparator Amyloid-β neurotoxicity

Glycine Receptor Antagonism by Ginkgolide A Is 7.2-Fold Weaker Than Ginkgolide B, Defining a Distinct Pharmacological Fingerprint

In rat hippocampal pyramidal neurons, the IC50 for saturating block of glycine-activated chloride channels was 1.97 μM for Ginkgolide A, compared to 0.273 μM for Ginkgolide B and 0.267 μM for Ginkgolide C—representing a 7.2-fold and 7.4-fold lower potency, respectively . Ginkgolide J (IC50 2.0 μM) was nearly equipotent to GA, while bilobalide was a weak inhibitor of NMDA rather than glycine receptors in the same experimental system . At recombinant human α1 GlyR expressed in HEK293 cells, Ginkgolide A showed an IC50 of 3.80 μM (3,800 nM) against 300 μM glycine-induced current, confirming its moderate GlyR antagonist profile across species and receptor subunit composition [1]. This intermediate GlyR potency, combined with GA's unique anxiolytic and dual NMDA/AMPA activities, creates a receptor interaction signature that no other ginkgolide replicates.

Glycine receptor (GlyR) chloride channel Patch-clamp electrophysiology Hippocampal neuron pharmacology Structure-activity relationship

Ginkgolide A Exhibits Negligible CYP450 Inhibition with Selective CYP1A2 Induction—Favorable Drug Interaction Profile vs. Flavonoid-Rich Ginkgo Extracts

Ginkgolide A, along with Ginkgolide B, showed negligible inhibitory activity against CYP2C9 and CYP3A4 in human recombinant enzyme assays, in contrast to ginsenosides which showed measurable inhibition [1]. In a separate study, hydrolyzed ginkgolides (including Ginkgolide A) did not considerably inhibit major human CYPs at concentrations up to 10 μg/mL, though CYP3A4 induction potential was noted [2]. Notably, Ginkgolide A (30 mg/kg/day) increased CYP1A2 activity by 1.82-fold and CYP2E1 activity by 1.27-fold in rats, demonstrating a selective induction profile distinct from the broader CYP modulation caused by flavonoid-rich Ginkgo biloba extracts . This combination of negligible CYP inhibition plus mild, selective CYP1A2 induction distinguishes Ginkgolide A as a cleaner pharmacological tool with lower drug-drug interaction liability compared to crude Ginkgo extracts.

Cytochrome P450 Drug-drug interaction CYP1A2 induction Hepatocyte assay Safety pharmacology

Ginkgolide A Optimal Application Scenarios for Research and Industrial Procurement


Non-Sedating Anxiolytic Drug Discovery Using Ginkgolide A as a Natural Product Lead Scaffold

Ginkgolide A is the only ginkgolide with demonstrated anxiolytic-like activity in the elevated plus-maze assay—Ginkgolide B, C, and bilobalide are inactive at all doses tested [1]. Critically, GA achieves anxiolysis (1–2 mg/kg, p.o.) without suppressing motor activity or inducing sedation, unlike the full Ginkgo biloba extract EGb 761 or benzodiazepine comparators [1]. This profile makes Ginkgolide A an attractive lead scaffold for CNS drug discovery programs targeting non-sedating anxiolytic mechanisms. Procurement of Ginkgolide A analytical standard (≥98% HPLC) is essential for: (a) confirming compound identity and purity in structure-activity relationship (SAR) studies; (b) serving as a positive control in behavioral pharmacology assays; and (c) providing a reference material for quantifying Ginkgolide A content in novel anxiolytic formulations derived from Ginkgo biloba.

Alzheimer's Disease Research: Ginkgolide A as a Dual NMDA/AMPA Antagonist Tool Compound

Ginkgolide A inhibits both NMDA and AMPA receptor-mediated currents and prevents amyloid-β-induced neuronal depolarization—a dual glutamate receptor pharmacology not documented for any other ginkgolide [1]. This activity profile parallels memantine, the only clinically approved NMDA receptor antagonist for moderate-to-severe Alzheimer's disease, but extends to AMPA receptor blockade [1]. For academic and industrial Alzheimer's research programs, Ginkgolide A reference standard should be procured for: (a) validating target engagement in primary neuron or iPSC-derived models; (b) serving as a comparator compound against synthetic NMDA/AMPA antagonists in neuroprotection assays; and (c) enabling quantification in pharmacokinetic and brain penetration studies of ginkgolide-based AD therapeutics. Given GA's documented in vivo safety (no alteration of body weight, liver histology, or kidney histology in AD mouse models), it represents a well-tolerated natural product lead [1].

Oral Formulation Development Leveraging Ginkgolide A's Superior Bioavailability Over Ginkgolide B

Ginkgolide A's absolute oral bioavailability of 34.8% (fasted) and 78.6% (fed) in beagle dogs represents a 6.7-fold and 4.6-fold advantage over Ginkgolide B, respectively [1]. In humans, GA achieves systemic exposure levels comparable to intravenous administration (apparent oral bioavailability >100%), while ginkgolides C and J remain at 6–15% [2]. For pharmaceutical formulation scientists and CROs developing oral ginkgolide-based products, the procurement of high-purity Ginkgolide A analytical standard supports: (a) bioanalytical method development and validation (LC-MS/MS) for pharmacokinetic studies; (b) dissolution testing and solid-state characterization of novel GA formulations; and (c) quality control release testing of GA-enriched ginkgo extracts. The marked food effect on GA bioavailability also makes it a valuable model compound for studying formulation strategies to enhance oral absorption of poorly soluble diterpene lactones [1].

Mechanistic Stroke Research Requiring Dose-Efficient Cerebroprotection with Defined Receptor Selectivity

Ginkgolide A provides significant cerebroprotection at 50 mg/kg (s.c.) in the mouse focal cerebral ischemia model—half the dose required for Ginkgolide B (100 mg/kg s.c.) [1]. In contrast, ginkgolides C and J are completely ineffective in this model [1]. Combined with GA's distinct multi-receptor profile (moderate GlyR antagonist, dual NMDA/AMPA inhibitor, PAF antagonist), researchers can use Ginkgolide A analytical standard to: (a) distinguish PAF-dependent from PAF-independent neuroprotective mechanisms by comparing GA dose-response with more potent PAF antagonists like GB; (b) calibrate ginkgolide content in experimental stroke formulations where GA:GB ratios are critical efficacy determinants; and (c) serve as a certified reference for quantifying brain penetration and target tissue distribution of ginkgolides in ischemic stroke models. The 2-fold dose advantage of GA over GB directly reduces compound procurement costs and animal exposure in long-term stroke studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginkgolide A (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.